1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone
Description
1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a thiophene-derived acetophenone analog featuring a dimethylamino group at the 5-position and a phenyl substituent at the 4-position of the thienyl ring.
Properties
IUPAC Name |
1-[5-(dimethylamino)-4-phenylthiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10(16)13-9-12(14(17-13)15(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQOCIZXWDOUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)N(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone typically involves the reaction of 4-phenyl-2-thienyl ketone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure consists of a thienyl ring, a dimethylamino group, and a phenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of similar compounds with thienyl structures. The following table summarizes the antimicrobial activity findings related to compounds similar to this compound.
The specific MIC for this compound has yet to be determined in published studies. However, compounds with similar structures have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
Research indicates that thienyl derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro.
Case Study: Inhibition of NF-κB
In a study investigating various thienyl derivatives, it was found that certain compounds inhibited NF-κB activation in a dose-dependent manner, suggesting potential therapeutic applications in inflammatory diseases:
This suggests that the compound could possess anti-inflammatory properties through modulation of this pathway .
Cytotoxic Activity
The cytotoxic effects of similar thienyl compounds have been evaluated against various cancer cell lines. For example, one study reported that thienyl derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 30 µM.
Table: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | A549 (lung) | 12.5 | |
| Compound E | HeLa (cervical) | 15.0 | |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienyl derivatives. Modifications on the phenyl and thienyl rings can significantly alter the pharmacological profile of these compounds.
Key Observations:
- Substituents on the Phenyl Ring : Electron-donating groups generally enhance activity against specific bacterial strains.
- Thienyl Modifications : The presence of sulfur in the thienyl ring contributes to the compound's overall reactivity and biological potential.
Q & A
Q. How do researchers differentiate between crystallographic disorder and genuine polymorphism?
- Answer : Polymorphism is confirmed via PXRD patterns of bulk samples, whereas disorder is identified in single-crystal data by modeling split positions with occupancy refinement in SHELXL .
Comparative Studies
Q. How does the dimethylamino substituent influence electronic properties compared to methoxy analogs?
Q. What are the key differences in biological activity between this compound and its 4-chlorophenyl analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
